molecular formula C18H20N2O2S B5877230 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide

Cat. No. B5877230
M. Wt: 328.4 g/mol
InChI Key: SMXFRLUGGHBHRH-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide, also known as D740, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. This pathway is known to play a critical role in the survival and growth of cancer cells. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide inhibits the phosphorylation of AKT, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide can be toxic to normal cells at high concentrations, making it important to use this compound with caution in lab experiments.

Future Directions

There are several future directions for the research on N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide. One of the most promising directions is the development of new anti-cancer therapies based on this compound. Researchers are also exploring the potential applications of this compound in the development of new antibiotics and anti-inflammatory drugs. Further studies are needed to determine the optimal dosage and administration of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide for its various applications. Additionally, researchers are exploring the potential of this compound in combination with other anti-cancer drugs to enhance its efficacy.

Synthesis Methods

The synthesis of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-ethoxybenzoyl chloride with N-(3,4-dimethylphenyl)thiourea in the presence of triethylamine. This reaction results in the formation of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide as a white solid.

Scientific Research Applications

N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(3,4-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-16-7-5-6-14(11-16)17(21)20-18(23)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXFRLUGGHBHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethylphenyl)carbamothioyl]-3-ethoxybenzamide

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